Cas no 146827-11-4 (2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one)

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one is a synthetic intermediate with notable utility in organic synthesis and pharmaceutical research. Its structure features a functionalized indanone core, incorporating methoxy and methoxymethoxy groups that enhance its reactivity and versatility in further derivatization. This compound is particularly valuable in the construction of complex heterocyclic systems and as a precursor in medicinal chemistry applications. Its well-defined molecular architecture allows for precise modifications, making it a reliable building block for targeted synthesis. The presence of electron-donating substituents further influences its electronic properties, facilitating selective transformations under controlled conditions. Suitable for research-scale applications, it is characterized by high purity and consistent performance.
2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one structure
146827-11-4 structure
Product name:2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one
CAS No:146827-11-4
MF:C12H14O4
MW:222.23716
CID:1058456
PubChem ID:19021689

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-
    • 5-methoxy-6-(methoxymethoxy)-2,3-dihydroinden-1-one
    • 5-Methoxy-6-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one
    • starbld0032479
    • 2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one
    • TYEJHZHKEZIBED-UHFFFAOYSA-N
    • 146827-11-4
    • DTXSID60597466
    • 5-methoxy-6-methoxymethoxyindan-1-one
    • Inchi: InChI=1S/C12H14O4/c1-14-7-16-12-6-9-8(3-4-10(9)13)5-11(12)15-2/h5-6H,3-4,7H2,1-2H3
    • InChI Key: TYEJHZHKEZIBED-UHFFFAOYSA-N
    • SMILES: COCOC1=C(C=C2CCC(=O)C2=C1)OC

Computed Properties

  • Exact Mass: 222.08900
  • Monoisotopic Mass: 222.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76000
  • LogP: 1.80680

2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D448610-25mg
2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one
146827-11-4
25mg
$201.00 2023-05-18
TRC
D448610-250mg
2,3-Dihydro-5-methoxy-6-(methoxymethoxy)-1H-inden-1-one
146827-11-4
250mg
$1596.00 2023-05-18

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